Nuclear yellow

Description

Propriétés

IUPAC Name |

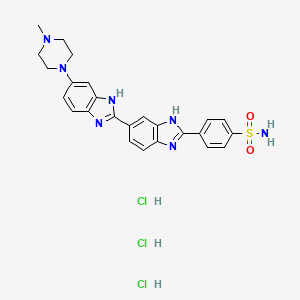

4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]benzenesulfonamide;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N7O2S.3ClH/c1-31-10-12-32(13-11-31)18-5-9-21-23(15-18)30-25(28-21)17-4-8-20-22(14-17)29-24(27-20)16-2-6-19(7-3-16)35(26,33)34;;;/h2-9,14-15H,10-13H2,1H3,(H,27,29)(H,28,30)(H2,26,33,34);3*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZVGXJAQIQJIOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC=C(C=C6)S(=O)(=O)N.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28Cl3N7O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30996200 | |

| Record name | 4-[6-(4-Methylpiperazin-1-yl)-1H,1'H-[2,5'-bibenzimidazol]-2'-yl]benzene-1-sulfonamide--hydrogen chloride (1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30996200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

597.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74681-68-8 | |

| Record name | Nuclear yellow | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074681688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[6-(4-Methylpiperazin-1-yl)-1H,1'H-[2,5'-bibenzimidazol]-2'-yl]benzene-1-sulfonamide--hydrogen chloride (1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30996200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Nuclear Yellow (Hoechst S769121)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Yellow (Hoechst S769121) is a cell-permeant, yellow-emitting fluorescent dye that serves as a powerful tool in cellular and neurobiological research.[1][2] Belonging to the Hoechst family of bis-benzimide dyes, it is a DNA-selective stain that preferentially binds to the minor groove of double-stranded DNA, with a notable affinity for adenine-thymine (AT)-rich regions.[1][2] This binding significantly enhances its fluorescence, making it an excellent probe for visualizing cell nuclei and quantifying DNA content in both live and fixed cells.[1][2] Its applications span a range of techniques, including fluorescence microscopy, flow cytometry, and fluorometry.[1][2]

A key feature of this compound is its utility in multi-color imaging experiments. It is frequently used in conjunction with other fluorescent tracers, most notably True Blue, for two-color neuronal mapping.[1][3] In this application, this compound stains the nucleus with a yellow fluorescence, while True Blue stains the cytoplasm blue.[3][4] Furthermore, this compound can be employed in a technique known as diaminobenzidine (DAB) photoconversion, which transforms the fluorescent signal into an electron-dense precipitate, enabling correlative light and electron microscopy.[1][2]

Mechanism of Action

This compound is a cell-permeant molecule that passively crosses the cell membrane. Once inside the cell, it translocates to the nucleus and binds to the minor groove of the DNA double helix. While it can bind to all nucleic acids, its fluorescence quantum yield is considerably increased upon binding to AT-rich regions of double-stranded DNA.[1][2] This property makes it a highly specific stain for nuclear DNA. The binding is non-intercalating, meaning it does not insert itself between the DNA base pairs, which minimizes its interference with DNA replication and other cellular processes in living cells.

Quantitative Data

The following table summarizes the key quantitative properties of this compound (Hoechst S769121).

| Property | Value | References |

| CAS Number | 74681-68-8 | [1][2] |

| Formal Name | 4-[5-(4-methyl-1-piperazinyl)[2,5'-bi-1H-benzimidazol]-2'-yl]-benzenesulfonamide, trihydrochloride | |

| Molecular Formula | C₂₅H₂₅N₇O₂S · 3HCl | |

| Molecular Weight | 597.0 g/mol (hydrochloride salt); 651.01 g/mol (as cited by some suppliers) | |

| Excitation Maximum (λex) | 355 - 372 nm | [1][3] |

| Emission Maximum (λem) | 495 - 505 nm | [1][2][3] |

| Solubility | Soluble in water and DMSO | [3][4] |

| Molar Extinction Coefficient (ε) | Not readily available | |

| Quantum Yield (Φ) | Not readily available |

Experimental Protocols

Fluorescence Microscopy Staining of Live Cells

This protocol provides a general guideline for staining the nuclei of live cells with this compound. Optimal conditions may vary depending on the cell type and experimental setup.

Materials:

-

This compound (Hoechst S769121) stock solution (e.g., 1 mg/mL in DMSO or water)

-

Live cells cultured on coverslips or in imaging dishes

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

Fluorescence microscope with appropriate filter sets (e.g., DAPI or UV filter set)

Procedure:

-

Prepare Staining Solution: Dilute the this compound stock solution in complete cell culture medium or a suitable buffer (e.g., PBS, HBSS) to a final working concentration of 0.1–10 μg/mL.[1][2] A starting concentration of 1 µM is often recommended.

-

Cell Preparation: Aspirate the culture medium from the cells.

-

Staining: Add the pre-warmed staining solution to the cells, ensuring the entire surface is covered.

-

Incubation: Incubate the cells at 37°C for 15 to 60 minutes, protected from light.[4] The optimal incubation time should be determined empirically.

-

Washing (Optional): For improved signal-to-noise ratio, the staining solution can be removed, and the cells can be washed once or twice with pre-warmed culture medium or buffer.

-

Imaging: Image the cells using a fluorescence microscope equipped with a filter set appropriate for UV excitation and blue/green emission.

Fluorescence Microscopy Staining of Fixed Cells

This protocol is for staining the nuclei of fixed cells.

Materials:

-

This compound (Hoechst S769121) stock solution

-

Cells cultured on coverslips

-

PBS

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (optional, e.g., 0.1-0.5% Triton X-100 in PBS)

-

Mounting medium

Procedure:

-

Cell Fixation: Aspirate the culture medium and wash the cells once with PBS. Fix the cells by incubating with the fixative solution for 10-20 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Permeabilization (Optional): If performing immunofluorescence for intracellular targets, permeabilize the cells with permeabilization buffer for 10-15 minutes at room temperature. Wash three times with PBS.

-

Staining: Prepare a staining solution of this compound in PBS (0.1–10 μg/mL). Add the staining solution to the fixed cells and incubate for 5-15 minutes at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Imaging: Visualize the stained nuclei using a fluorescence microscope.

Flow Cytometry for DNA Content Analysis

This protocol outlines the use of this compound for analyzing DNA content by flow cytometry.

Materials:

-

This compound (Hoechst S769121) stock solution

-

Single-cell suspension

-

PBS

-

Fixation buffer (e.g., ice-cold 70% ethanol)

-

Staining buffer (e.g., PBS containing 1-5 µM this compound and RNase A)

-

Flow cytometer with a UV laser

Procedure:

-

Cell Preparation: Harvest cells and prepare a single-cell suspension. Wash the cells with cold PBS.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes (or store at -20°C).

-

Washing: Centrifuge the fixed cells and discard the ethanol. Wash the cells twice with PBS.

-

Staining: Resuspend the cell pellet in the staining buffer. Incubate for 15-30 minutes at room temperature, protected from light.

-

Analysis: Analyze the stained cells on a flow cytometer equipped with a UV laser for excitation. Collect the fluorescence emission using a filter appropriate for yellow fluorescence.

Visualizations

Caption: Workflow for Two-Color Neuronal Retrograde Tracing.

Caption: DAB Photoconversion for Correlative Light and Electron Microscopy.

Advanced Applications

Retrograde Neuronal Tracing

This compound is a valuable tool for mapping neuronal circuits.[1] When injected into a specific brain region, it is taken up by axon terminals and transported retrogradely to the neuronal cell body. This allows researchers to identify the origins of neuronal projections to the injection site. For two-color mapping, it is often co-injected with a tracer like True Blue, which labels the cytoplasm, providing a clear distinction between the nucleus and the rest of the neuron.[3][4]

Detailed Protocol for Retrograde Tracing:

-

Tracer Preparation: Prepare a 1-2% (w/v) solution of this compound in sterile distilled water or saline.

-

Animal Surgery: Anesthetize the animal and perform stereotaxic surgery to target the brain region of interest.

-

Injection: Using a microsyringe or glass micropipette, inject a small volume (e.g., 50-200 nL) of the this compound solution into the target region.

-

Survival Period: Allow for a survival period of 2-7 days to permit retrograde transport of the dye.

-

Perfusion and Tissue Processing: Perfuse the animal with saline followed by a fixative (e.g., 4% paraformaldehyde). Dissect the brain and process it for cryosectioning or vibratome sectioning.

-

Imaging: Mount the brain sections and visualize the retrogradely labeled neurons using a fluorescence microscope.

Diaminobenzidine (DAB) Photoconversion

This technique allows for the ultrastructural localization of fluorescently labeled structures.[1][2] Upon intense illumination with its excitation wavelength, this compound generates reactive oxygen species that oxidize DAB into an insoluble, electron-dense polymer. This precipitate can then be visualized by both light and electron microscopy.

Detailed Protocol for DAB Photoconversion:

-

Fluorescent Labeling: Label the cells or tissue with this compound as described in the microscopy protocols.

-

Fixation: Fix the sample with a glutaraldehyde-containing fixative (e.g., 2.5% glutaraldehyde and 1% paraformaldehyde in cacodylate buffer).

-

DAB Incubation: Incubate the sample in a freshly prepared solution of DAB (0.5-1.5 mg/mL) in buffer.

-

Photoconversion: Place the sample on a microscope slide and illuminate the region of interest with a high-intensity UV light source until a visible brown precipitate forms.

-

Post-fixation and Processing for Electron Microscopy: Post-fix the sample with osmium tetroxide, dehydrate, and embed in resin for ultramicrotomy.

-

Imaging: Examine the ultrathin sections with a transmission electron microscope to visualize the electron-dense precipitate at the subcellular level.

Conclusion

This compound (Hoechst S769121) is a versatile and robust fluorescent probe for nuclear staining in a wide array of biological applications. Its strong DNA binding, significant fluorescence enhancement, and compatibility with both live and fixed cells make it an indispensable tool for researchers. Its utility in advanced techniques such as multi-color neuronal tracing and correlative light and electron microscopy further underscores its importance in modern cell biology and neuroscience. Careful optimization of staining conditions is crucial for achieving high-quality and reproducible results.

References

An In-depth Technical Guide to the DNA Binding Properties of Hoechst S769121 (Nuclear Yellow)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hoechst S769121, also known as Nuclear Yellow, is a cell-permeant, yellow-emitting fluorescent dye that serves as a valuable tool for researchers studying cellular and molecular processes.[1][2][3][4] As a member of the Hoechst family of bis-benzimide dyes, it exhibits a strong affinity for the minor groove of double-stranded DNA (dsDNA), with a notable preference for adenine-thymine (AT)-rich regions.[1][3][5][6] This binding event is accompanied by a significant enhancement of its fluorescence emission, making it a sensitive probe for DNA visualization and quantification in various applications, including fluorescence microscopy, flow cytometry, and fluorometry.[1][3][7] This technical guide provides a comprehensive overview of the DNA binding properties of Hoechst S769121, including its mechanism of action, available quantitative data for the Hoechst dye family, and detailed protocols for key experimental techniques used to characterize these interactions.

Core Mechanism of DNA Binding

Hoechst S769121, like other Hoechst dyes, functions as a minor groove binder. This non-intercalating mode of interaction means the dye fits snugly into the minor groove of the DNA double helix, primarily at sequences rich in AT base pairs.[5][8] The specificity for AT-rich regions is a hallmark of this class of dyes. Upon binding, the dye's fluorescence quantum yield increases substantially, a phenomenon attributed to the rigidization of the molecule and protection from solvent quenching.[5]

Signaling Pathways and Logical Relationships

The interaction of Hoechst S769121 with DNA is a direct physical binding event and does not directly modulate specific signaling pathways in the way a transcription factor or a signaling molecule would. However, its application in cellular studies can help elucidate various signaling pathways by enabling the visualization and quantification of nuclear changes, such as apoptosis-induced nuclear condensation or alterations in DNA content during the cell cycle.

Caption: Logical flow of Hoechst S769121 binding to DNA and subsequent fluorescence.

Quantitative Data Presentation

Table 1: Binding Affinity of Hoechst 33258 to DNA

| Binding Mode | Dissociation Constant (Kd) | Target |

| High-affinity (Specific) | ~1-10 nM | AT-rich sequences (e.g., AAA/TTT) in the minor groove |

| Low-affinity (Non-specific) | ~1000 nM | DNA sugar-phosphate backbone |

Data is for Hoechst 33258 and serves as an estimate for the Hoechst dye family.[5]

Table 2: Physicochemical and Spectral Properties of Hoechst S769121

| Property | Value |

| Molecular Weight | ~596.96 g/mol [9] |

| Excitation Maximum (Bound) | ~372 nm[9] |

| Emission Maximum (Bound) | ~504 nm[9] |

| Solubility | Water, DMSO |

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible data on the DNA binding properties of Hoechst S769121. Below are methodologies for key experiments.

Fluorescence Titration to Determine Binding Affinity

This method relies on the increase in fluorescence intensity of Hoechst S769121 upon binding to DNA. By titrating a fixed concentration of the dye with increasing concentrations of DNA, a binding curve can be generated to determine the dissociation constant (Kd).

Materials:

-

Hoechst S769121 stock solution (in DMSO or water)

-

DNA stock solution (e.g., calf thymus DNA or a specific AT-rich oligonucleotide)

-

Binding buffer (e.g., 10 mM Tris-HCl, 100 mM NaCl, pH 7.4)

-

Fluorometer and cuvettes

Protocol:

-

Prepare a working solution of Hoechst S769121 in the binding buffer at a concentration where the fluorescence is measurable but not saturated (e.g., 1 µM).

-

Prepare a series of DNA dilutions in the binding buffer.

-

To a cuvette, add the Hoechst S769121 working solution.

-

Measure the initial fluorescence intensity (excitation at ~372 nm, emission at ~504 nm).

-

Add small aliquots of the DNA stock solution to the cuvette, mixing thoroughly after each addition.

-

Record the fluorescence intensity after each addition until the fluorescence signal saturates.

-

Correct the fluorescence data for dilution.

-

Plot the change in fluorescence as a function of the DNA concentration.

-

Fit the data to a suitable binding model (e.g., a one-site binding model) to calculate the Kd.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. docs.aatbio.com [docs.aatbio.com]

- 3. Hoechst S769121 (this compound), 74681-68-8 | BroadPharm [broadpharm.com]

- 4. caymanchem.com [caymanchem.com]

- 5. mdpi.com [mdpi.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. abcam.com [abcam.com]

- 8. researchgate.net [researchgate.net]

- 9. FluoroFinder [app.fluorofinder.com]

An In-depth Technical Guide to the Spectral Properties of Nuclear Yellow Dye

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Yellow (Hoechst S769121) is a cell-permeant, fluorescent dye that serves as a powerful tool in cellular and molecular biology.[1][2][3] It belongs to the family of Hoechst dyes, which are characterized by their strong affinity for DNA.[4][5] This guide provides a comprehensive overview of the spectral properties of this compound, detailed experimental protocols for its use and characterization, and visual representations of key workflows.

This compound is a bis-benzimide derivative that selectively binds to the minor groove of double-stranded DNA, with a particular preference for adenine-thymine (A-T) rich regions.[2][4][5] This interaction with DNA leads to a significant enhancement of its fluorescence, making it an excellent stain for visualizing cell nuclei in both live and fixed cells.[2][5] Its applications are diverse, ranging from fluorescence microscopy and flow cytometry to neuronal tracing when used in conjunction with other tracers like True Blue.[6][7]

Core Spectral Properties

The utility of this compound as a fluorescent probe is defined by its absorption and emission characteristics. Upon binding to DNA, its spectral properties are significantly enhanced. The key spectral parameters are summarized in the table below.

| Property | Value | Notes |

| Excitation Maximum (λex) | ~355 - 372 nm | Varies slightly depending on the source. Upon binding to DNA, the excitation maximum is approximately 372 nm.[8] |

| Emission Maximum (λem) | ~495 - 504 nm | Varies slightly depending on the source. The emission maximum when bound to DNA is approximately 504 nm.[8] |

| Molar Absorptivity (ε) | Not explicitly reported for this compound. | For a related Hoechst dye (33342), the molar extinction coefficient in methanol is 47,000 M⁻¹cm⁻¹.[9] A detailed protocol for determining this value is provided in Section 4.2. |

| Fluorescence Quantum Yield (Φ) | Not explicitly reported for this compound. | The fluorescence quantum yield of Hoechst dyes increases significantly upon binding to DNA. For the related Hoechst 33258, the quantum yield increases from 0.02 (free) to 0.58 (DNA-bound).[10][11] A detailed protocol for determining this value is provided in Section 4.3. |

| Solvent/Environmental Effects | The fluorescence intensity of Hoechst dyes is known to increase with the pH of the solvent.[5][12] The binding to DNA and the resulting hydrophobic environment within the DNA minor groove dramatically enhance the fluorescence quantum yield by reducing non-radiative decay pathways.[13] |

Mechanism of Action and DNA Interaction

This compound's primary mechanism of action involves its binding to the minor groove of double-stranded DNA. This interaction is non-intercalative and shows a preference for sequences rich in adenine and thymine. The binding is thought to be driven by a combination of van der Waals forces, hydrogen bonding, and electrostatic interactions. Upon binding, the dye molecule becomes more rigid and is shielded from the aqueous environment, which leads to a significant increase in its fluorescence quantum yield.

Experimental Protocols

General Protocol for Staining Cells with this compound

This protocol provides a general guideline for staining both suspension and adherent cells. Optimal conditions may vary depending on the cell type and experimental setup.

Materials:

-

This compound (Hoechst S769121) stock solution (e.g., 1 mg/mL in DMSO or water)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Cell culture medium

-

Cells (suspension or adherent)

-

Centrifuge (for suspension cells)

-

Fluorescence microscope or flow cytometer

Procedure for Suspension Cells:

-

Harvest cells by centrifugation.

-

Wash the cell pellet once with PBS.

-

Resuspend the cells in PBS or serum-free medium at a suitable density (e.g., 1 x 10⁶ cells/mL).

-

Add the this compound working solution to the cell suspension. The final concentration typically ranges from 0.1 to 10 µg/mL.[2]

-

Incubate for 15-60 minutes at room temperature or 37°C, protected from light.

-

Centrifuge the cells and remove the supernatant.

-

Wash the cells twice with PBS.

-

Resuspend the cells in PBS or an appropriate buffer for analysis.

-

Analyze the stained cells using a fluorescence microscope or flow cytometer with appropriate filter sets (e.g., excitation around 360 nm and emission around 500 nm).

Procedure for Adherent Cells:

-

Grow adherent cells on coverslips or in culture dishes.

-

Remove the culture medium.

-

Wash the cells twice with PBS.

-

Add the this compound working solution (in PBS or serum-free medium) to the cells, ensuring the entire surface is covered.

-

Incubate for 15-60 minutes at room temperature or 37°C, protected from light.

-

Remove the staining solution.

-

Wash the cells twice with PBS.

-

Add fresh PBS or mounting medium for imaging.

-

Visualize the stained cells using a fluorescence microscope.

Workflow for staining suspension and adherent cells with this compound.

Protocol for Determining Molar Absorptivity (Extinction Coefficient)

The molar absorptivity (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It can be determined using the Beer-Lambert law, A = εbc, where A is the absorbance, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the substance.

Materials:

-

This compound dye (solid)

-

High-purity solvent (e.g., DMSO, water, or buffer)

-

Analytical balance

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer

-

Cuvettes (1 cm path length)

Procedure:

-

Prepare a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent to create a concentrated stock solution of known molarity.

-

Prepare a Series of Dilutions: Prepare a series of dilutions from the stock solution with decreasing concentrations. The absorbance of the most concentrated solution should ideally be below 1.0 to ensure linearity.

-

Measure Absorbance:

-

Set the spectrophotometer to scan a range of wavelengths to determine the absorption maximum (λmax).

-

Set the spectrophotometer to the λmax.

-

Blank the spectrophotometer using the solvent.

-

Measure the absorbance of each dilution at λmax.

-

-

Data Analysis:

-

Plot a graph of absorbance (A) on the y-axis versus concentration (c) on the x-axis.

-

The data should yield a straight line passing through the origin.

-

Perform a linear regression on the data. The slope of the line will be equal to the molar absorptivity (ε) in M⁻¹cm⁻¹ (assuming a 1 cm path length).

-

Workflow for determining the molar absorptivity of a fluorescent dye.

Protocol for Determining Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φ) is the ratio of photons emitted to photons absorbed. The relative method involves comparing the fluorescence of the sample to that of a standard with a known quantum yield.

Materials:

-

This compound solution (test sample)

-

Quantum yield standard with similar absorption/emission properties (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54)

-

UV-Vis spectrophotometer

-

Fluorometer

-

Cuvettes (1 cm path length)

-

Solvent

Procedure:

-

Prepare Solutions: Prepare dilute solutions of both the this compound (test) and the quantum yield standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

-

Measure Absorbance: Measure the absorbance of both the test and standard solutions at the chosen excitation wavelength.

-

Measure Fluorescence Emission Spectra:

-

Excite both the test and standard solutions at the same wavelength.

-

Record the fluorescence emission spectra over the entire emission range for both solutions.

-

-

Data Analysis:

-

Integrate the area under the emission spectra for both the test (A_test) and the standard (A_std).

-

Calculate the quantum yield of the test sample (Φ_test) using the following equation:

Φ_test = Φ_std * (I_test / I_std) * (Abs_std / Abs_test) * (n_test² / n_std²)

Where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

Abs is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent (if different solvents are used; if the same solvent is used, this term cancels out)

-

Workflow for determining the relative fluorescence quantum yield.

Conclusion

This compound (Hoechst S769121) is a valuable fluorescent probe for nuclear staining due to its specific binding to DNA and the resulting enhancement of its fluorescence. This guide has provided a detailed overview of its known spectral properties and presented standardized protocols for its application in cell staining and for the experimental determination of its molar absorptivity and fluorescence quantum yield. By following these methodologies, researchers can effectively utilize and characterize this compound in their specific experimental contexts, contributing to advancements in cellular imaging and analysis.

References

- 1. FluoroFinder [app.fluorofinder.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. caymanchem.com [caymanchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Hoechst stain - Wikipedia [en.wikipedia.org]

- 6. abcam.com [abcam.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Probes for the Nucleus—Section 12.5 | Thermo Fisher Scientific - TW [thermofisher.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Binding of Hoechst with nucleic acids using fluorescence spectroscopy [scirp.org]

- 11. Ensemble and single-molecule fluorescence spectroscopic study of the binding modes of the bis-benzimidazole derivative Hoechst 33258 with DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 12. lumiprobe.com [lumiprobe.com]

- 13. Hoechst 33342 | AAT Bioquest [aatbio.com]

An In-depth Technical Guide to Nuclear Yellow (Hoechst S769121) for Researchers, Scientists, and Drug Development Professionals

Introduction:

Nuclear Yellow, also known by its chemical name Hoechst S769121, is a cell-permeant fluorescent dye that serves as a powerful tool in cellular and molecular biology.[1][2] This bis-benzimide compound exhibits a strong affinity for DNA, specifically binding to the adenine-thymine (AT)-rich regions within the minor groove of the DNA double helix.[1] This binding event leads to a significant enhancement of its fluorescence, making it an excellent probe for visualizing cell nuclei in both live and fixed cells.[1] Its utility extends across various applications, including fluorescence microscopy, flow cytometry, and neuronal tracing. This guide provides a comprehensive overview of this compound's spectral properties, detailed experimental protocols, and visual representations of its application workflows.

Core Properties and Spectral Characteristics

This compound is characterized by its yellow fluorescence emission upon binding to DNA. It is excitable by ultraviolet (UV) light and demonstrates a notable Stokes shift, which is advantageous in multicolor imaging experiments by minimizing spectral overlap. The key spectral and physical properties are summarized in the table below.

Data Presentation: Quantitative Properties of this compound

| Property | Value | Source(s) |

| Excitation Maximum (λex) | ~355 - 372 nm | [2][3][4] |

| Emission Maximum (λem) | ~495 - 504 nm | [2][3][5] |

| Molecular Formula | C25H25N7O2S · 3HCl | [3] |

| Molecular Weight | 597.0 g/mol (trihydrochloride) | [3] |

| Solubility | Soluble in water and DMSO | [2][3] |

| Quantum Yield (Φ) | Not readily available in public domain | |

| Molar Extinction Coefficient (ε) | Not readily available in public domain |

Mechanism of Action and Applications

This compound's mechanism of action relies on its ability to traverse the cell membrane of both live and fixed cells and subsequently bind to DNA. The fluorescence of unbound this compound is relatively low; however, upon intercalation into the minor groove of AT-rich DNA sequences, its quantum yield increases substantially, resulting in bright yellow fluorescence localized to the nucleus.[1]

This property makes this compound a versatile tool for a range of applications:

-

Nuclear Counterstaining: In fluorescence microscopy, it is widely used to visualize the nuclei of cells, providing a clear demarcation of this organelle in relation to other stained cellular components.

-

DNA Content Analysis: In flow cytometry, the intensity of this compound fluorescence is proportional to the DNA content, enabling the analysis of the cell cycle and ploidy.[1]

-

Neuronal Tracing: It is frequently used in neuroscience as a retrograde tracer, often in combination with other tracers like True Blue, for two-color neuronal mapping.[1][6]

-

Photoconversion: this compound can be utilized to photoconvert diaminobenzidine (DAB) into an electron-dense product, which is valuable for correlative light and electron microscopy.[1]

Experimental Protocols

The following are detailed methodologies for the application of this compound in fluorescence microscopy and flow cytometry. These protocols are intended as a starting point and may require optimization based on the specific cell type and experimental conditions.

Fluorescence Microscopy Staining Protocol

This protocol outlines the steps for staining the nuclei of adherent cells grown on coverslips.

Materials:

-

This compound (Hoechst S769121) stock solution (e.g., 1 mg/mL in DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Fixative solution (e.g., 4% paraformaldehyde in PBS) - for fixed cell staining

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) - for fixed cell staining

-

Cell culture medium

-

Coverslips with adherent cells

-

Fluorescence microscope with appropriate filter sets (e.g., DAPI or UV filter set)

Procedure for Live Cell Staining:

-

Cell Culture: Grow cells on sterile glass coverslips in a petri dish to the desired confluency.

-

Preparation of Staining Solution: Prepare a working solution of this compound in cell culture medium or PBS. A final concentration ranging from 0.1 to 10 µg/mL is recommended.[1] Start with a concentration of 1 µg/mL and optimize as needed.

-

Staining: Remove the cell culture medium and wash the cells once with PBS. Add the this compound staining solution to the cells, ensuring the coverslip is fully submerged.

-

Incubation: Incubate the cells for 15-30 minutes at room temperature or 37°C, protected from light.

-

Washing: Remove the staining solution and wash the cells two to three times with PBS or fresh cell culture medium.

-

Imaging: Mount the coverslip on a microscope slide with a drop of PBS or mounting medium. Image the cells using a fluorescence microscope equipped with a UV excitation source and a filter set appropriate for detecting yellow fluorescence.

Procedure for Fixed Cell Staining:

-

Cell Culture and Fixation: Grow cells on coverslips as described above. Remove the culture medium and wash with PBS. Fix the cells by incubating with 4% paraformaldehyde for 10-15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Permeabilization (Optional but Recommended): If other intracellular targets are being stained, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. Wash three times with PBS.

-

Staining: Add the this compound staining solution (0.1-10 µg/mL in PBS) to the fixed cells.

-

Incubation: Incubate for 10-20 minutes at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS.

-

Imaging: Mount and image the cells as described for live-cell staining.

Flow Cytometry Staining Protocol

This protocol describes the staining of a single-cell suspension for DNA content analysis.

Materials:

-

This compound stock solution (e.g., 1 mg/mL in DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Fixative (e.g., 70% cold ethanol)

-

RNase A solution (optional)

-

Flow cytometry tubes

-

Flow cytometer with UV laser

Procedure:

-

Cell Preparation: Harvest cells and prepare a single-cell suspension. For adherent cells, use trypsinization. Count the cells and adjust the concentration to approximately 1 x 10^6 cells/mL in PBS.

-

Fixation: While vortexing gently, add the cell suspension dropwise into ice-cold 70% ethanol. This should be done to a final ethanol concentration of at least 70%. Incubate on ice for at least 30 minutes (or store at -20°C).

-

Washing: Centrifuge the fixed cells at 300-400 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with PBS.

-

RNase Treatment (Optional): To ensure that only DNA is stained, resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL) and incubate for 30 minutes at 37°C. This step is crucial for accurate cell cycle analysis.

-

Staining: Centrifuge the cells and resuspend the pellet in this compound staining solution (0.1-10 µg/mL in PBS).

-

Incubation: Incubate for 15-30 minutes at room temperature, protected from light.

-

Analysis: Analyze the cells on a flow cytometer equipped with a UV laser for excitation. Collect the fluorescence emission using a filter appropriate for yellow fluorescence (e.g., a 525/50 nm bandpass filter).

Logical Relationships in Experimental Design

The choice between live and fixed cell staining protocols depends on the experimental goals. Live-cell imaging with this compound allows for the dynamic tracking of nuclear morphology in real-time, while fixed-cell staining is often part of immunofluorescence protocols to provide a nuclear counterstain alongside the visualization of other cellular targets.

Conclusion

This compound (Hoechst S769121) is a robust and versatile fluorescent probe for nuclear staining in a variety of cell-based assays. Its cell permeability and strong DNA binding make it suitable for both live and fixed-cell applications. By following the detailed protocols and understanding the principles outlined in this guide, researchers, scientists, and drug development professionals can effectively utilize this compound to obtain high-quality data in their studies of cellular structure and function. Further optimization of the provided protocols may be necessary to achieve the best results for specific experimental systems.

References

An In-depth Technical Guide to the Cell Permeability of Nuclear Yellow Stain

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nuclear Yellow (Hoechst S769121), a cell-permeant, yellow-emitting fluorescent dye utilized for staining DNA in both live and fixed cells. The document details its mechanism of action, cell permeability characteristics, and provides established protocols for its application in various research contexts.

Introduction to this compound (Hoechst S769121)

This compound is a member of the Hoechst family of bisbenzimide dyes, which are renowned for their specificity in binding to the minor groove of DNA, particularly in adenine-thymine (A-T) rich regions.[1][2][3] This interaction leads to a significant enhancement of its fluorescence, making it an excellent probe for visualizing cell nuclei. Its cell-permeant nature allows for the staining of live cells without the need for fixation and permeabilization, a crucial feature for dynamic cellular studies.[4][5]

This compound is frequently employed in fluorescence microscopy, flow cytometry, and as a retrograde neuronal tracer.[3][6][7] When used in conjunction with other tracers like True Blue, it facilitates two-color neuronal mapping by staining the nucleus yellow while the other tracer marks the cytoplasm in a different color.[6][7]

Physicochemical and Spectral Properties

A clear understanding of the physicochemical and spectral properties of this compound is essential for its effective application.

| Property | Value | Reference(s) |

| Synonym | Hoechst S769121 | [5] |

| Molecular Weight | 651.01 g/mol | |

| Appearance | Light yellow powder | |

| Solubility | Water, DMSO | |

| Excitation Maximum (DNA-bound) | 355 nm | |

| Emission Maximum (DNA-bound) | 495 nm | [5] |

Mechanism of Action and Cell Permeability

The utility of this compound as a live-cell stain is fundamentally dependent on its ability to traverse the cell membrane and accumulate in the nucleus.

Mechanism of Cellular Uptake and Nuclear Localization

The precise mechanism of this compound's entry into live cells is not extensively detailed in the available literature. However, based on the behavior of other Hoechst dyes, it is presumed to passively diffuse across the plasma and nuclear membranes.[5] The lipophilicity of the molecule is a key determinant of its permeability. Once inside the cell, it preferentially binds to the A-T rich regions within the minor groove of the DNA helix. This binding event is accompanied by a significant increase in its fluorescence quantum yield, resulting in bright, localized staining of the nucleus.

Comparison with Other Hoechst Dyes

Cytotoxicity

The cytotoxicity of a fluorescent probe is a critical consideration, especially in live-cell imaging and long-term studies. Generally, Hoechst dyes are considered to have minimal toxicity to cells, particularly when used at low concentrations.[5][8] This low cytotoxicity is a significant advantage over other DNA stains like DAPI, which is more toxic and less permeable to live cells.[9] However, it is always recommended to determine the optimal, lowest effective concentration for each cell type and experimental condition to minimize any potential cytotoxic effects. Specific IC50 values for this compound are not widely reported.

Experimental Protocols

The following protocols provide a starting point for the use of this compound in various applications. Optimization of dye concentration and incubation time is recommended for each specific cell type and experimental setup.

Live Cell Imaging

This protocol is suitable for the visualization of nuclei in living cells.

Materials:

-

This compound (Hoechst S769121) stock solution (e.g., 1 mg/mL in DMSO or water)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Cells cultured on coverslips or in imaging-compatible plates

Procedure:

-

Prepare a working solution of this compound in complete cell culture medium. A final concentration between 0.5 and 5 µM is a good starting point.

-

Remove the existing culture medium from the cells.

-

Add the this compound-containing medium to the cells.

-

Incubate the cells for 15 to 60 minutes at 37°C. The optimal incubation time will vary depending on the cell type.

-

(Optional) Wash the cells twice with pre-warmed PBS to remove unbound dye and reduce background fluorescence.

-

Image the cells using a fluorescence microscope with appropriate filters for this compound (Excitation: ~355 nm, Emission: ~495 nm).

Fixed Cell Staining

This protocol is for staining the nuclei of cells that have been previously fixed.

Materials:

-

This compound stock solution

-

PBS

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Fixed cells on coverslips or slides

Procedure:

-

Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Prepare a working solution of this compound in PBS. A concentration of 0.5 to 2 µg/mL is typically used.[1][2]

-

Incubate the cells with the this compound solution for at least 15 minutes at room temperature, protected from light.[1][2]

-

Wash the cells twice with PBS.

-

Mount the coverslip onto a microscope slide using an appropriate mounting medium.

-

Image the cells using a fluorescence microscope.

Retrograde Neuronal Tracing

This compound can be used as a retrograde tracer to map neuronal connections.[10][11][12]

Materials:

-

This compound solution (typically a higher concentration, e.g., 1-2% in sterile saline or buffer)

-

Stereotaxic apparatus

-

Microsyringe or micropipette

Procedure:

-

Anesthetize the animal according to approved institutional protocols.

-

Using a stereotaxic apparatus, precisely inject a small volume of the concentrated this compound solution into the target brain region.

-

Allow for a survival period of several days to a week to permit retrograde transport of the dye to the neuronal cell bodies.

-

Perfuse the animal with a suitable fixative (e.g., 4% paraformaldehyde).

-

Dissect the brain and prepare tissue sections for fluorescence microscopy.

-

Visualize the retrogradely labeled neurons using a fluorescence microscope with the appropriate filter set for this compound.

Experimental Workflow and Logical Relationships

The general workflow for using this compound involves several key steps, from sample preparation to data acquisition and analysis.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. mdpi.com [mdpi.com]

- 6. This compound [Hoechst S769121] *CAS 74681-68-8* | AAT Bioquest [aatbio.com]

- 7. Probes for the Nucleus—Section 12.5 | Thermo Fisher Scientific - JP [thermofisher.com]

- 8. Is Hoechst toxic to cells? | AAT Bioquest [aatbio.com]

- 9. biotium.com [biotium.com]

- 10. Retrograde tracing - Wikipedia [en.wikipedia.org]

- 11. Retrograde Tracing [labome.com]

- 12. Retrograde tracing of enteric neuronal pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Nuclear Yellow (Hoechst S769121): An In-depth Technical Guide for Live Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Yellow, also known by its Hoechst designation S769121, is a cell-permeant fluorescent dye that serves as a powerful tool for the visualization and analysis of nuclear dynamics in live and fixed cells.[1][2] Its ability to selectively bind to DNA and emit a bright yellow fluorescence upon excitation makes it an invaluable probe in a multitude of applications, ranging from basic cell biology research to high-content screening in drug development. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, spectral properties, detailed experimental protocols, and key applications to facilitate its effective use in a research setting.

Core Properties and Mechanism of Action

This compound is a bis-benzimidazole derivative that exhibits a strong affinity for the minor groove of double-stranded DNA, with a particular preference for adenine-thymine (A-T) rich regions.[2][3] The dye is cell-permeant, allowing for the staining of live cells without the need for fixation and permeabilization. Upon binding to DNA, this compound undergoes a conformational change that leads to a significant enhancement of its fluorescence quantum yield, resulting in a bright and localized signal within the cell nucleus.[2] This fluorogenic nature minimizes background fluorescence from unbound dye, providing a high signal-to-noise ratio for clear imaging.

Caption: Mechanism of this compound binding to DNA and subsequent fluorescence.

Quantitative Data

The following table summarizes the key spectral and physical properties of this compound. It is important to note that the exact excitation and emission maxima can be influenced by the local microenvironment and the instrument used for measurement.

Table 1: Physicochemical and Spectral Properties of this compound

| Property | Value |

| Chemical Name | Hoechst S769121 |

| CAS Number | 74681-68-8 |

| Molecular Weight | ~597.0 g/mol (trihydrochloride salt)[1] |

| Excitation Maximum (λex) | ~355 - 372 nm[1][4] |

| Emission Maximum (λem) | ~495 - 505 nm[1][2][3] |

| Solubility | Soluble in water and DMSO[3][5] |

| Quantum Yield | Data not readily available |

| Photostability | Data not readily available |

Experimental Protocols

Live Cell Staining for Fluorescence Microscopy

This protocol provides a general guideline for staining live cells with this compound. Optimal conditions may vary depending on the cell type and experimental setup.

Materials:

-

This compound stock solution (e.g., 1 mg/mL in DMSO or water)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

Live cell imaging compatible plates or dishes

-

Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom set for this compound)

Protocol:

-

Cell Seeding: Plate cells on the imaging vessel and culture until they reach the desired confluency.

-

Staining Solution Preparation: On the day of the experiment, prepare a working solution of this compound by diluting the stock solution in pre-warmed complete cell culture medium or a buffered salt solution like PBS or HBSS. A typical starting concentration is between 0.1 to 10 µg/mL.[2]

-

Cell Staining: Remove the existing culture medium from the cells and add the this compound staining solution.

-

Incubation: Incubate the cells for 5 to 15 minutes at 37°C, protected from light.[6] Incubation times may need to be optimized for different cell lines.

-

Washing (Optional): For dyes with high binding affinity like this compound, a washing step can improve the signal-to-noise ratio.[6] Gently remove the staining solution and wash the cells two to three times with pre-warmed medium or PBS.

-

Imaging: Image the cells using a fluorescence microscope equipped with a filter set that matches the excitation and emission spectra of this compound.

Caption: A generalized workflow for staining live cells with this compound.

Cytotoxicity Assay

This protocol outlines a method to assess cytotoxicity by measuring the integrity of the cell membrane. In this context, this compound can be used to stain the nuclei of all cells, while a membrane-impermeant dye like Propidium Iodide would stain only the dead cells. Alternatively, changes in nuclear morphology indicative of cytotoxicity, such as chromatin condensation, can be observed with this compound alone.

Materials:

-

Cells cultured in a 96-well plate

-

Test compounds at various concentrations

-

This compound staining solution

-

(Optional) A membrane-impermeant nuclear stain (e.g., Propidium Iodide)

-

Automated imaging system or fluorescence plate reader

Protocol:

-

Cell Plating: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.

-

Compound Treatment: Treat the cells with a serial dilution of the test compound and include appropriate positive and negative controls. Incubate for the desired duration (e.g., 24, 48, or 72 hours).

-

Staining: Add this compound to all wells at a final concentration that provides clear nuclear staining. If using a counterstain, add it according to its protocol.

-

Incubation: Incubate for the recommended time for the dye(s) to stain the cells.

-

Image Acquisition and Analysis:

-

Microscopy-based: Acquire images using an automated fluorescence microscope. The total number of cells can be determined by counting the this compound-stained nuclei. The number of dead cells can be counted if a viability counterstain is used. Cytotoxicity is expressed as the percentage of dead cells relative to the total number of cells.

-

Plate Reader-based: If assessing general cell viability through cell number, the total fluorescence intensity from this compound can be measured. A decrease in fluorescence intensity would correlate with a reduction in cell number due to cytotoxicity.

-

Applications in Research and Drug Development

This compound's properties make it a versatile tool for various applications:

-

Cell Counting and Proliferation: The specific nuclear staining allows for accurate automated cell counting in high-content screening and for monitoring cell proliferation over time.

-

Apoptosis and Cell Health Assessment: Changes in nuclear morphology, such as chromatin condensation and nuclear fragmentation, which are hallmarks of apoptosis, can be readily visualized with this compound.

-

Neuronal Tracing: It is frequently used in neuroscience as a retrograde tracer, often in combination with other tracers like True Blue, for two-color neuronal mapping.[1][2][5]

-

Flow Cytometry: this compound can be used to measure DNA content in both live and fixed cells for cell cycle analysis.[2]

-

Microscopy: It can be used to photoconvert diaminobenzidine (DAB) into an electron-dense product for correlative light and electron microscopy.[1][2]

Considerations and Best Practices

-

Phototoxicity and Photobleaching: As with any fluorescent dye, prolonged exposure to high-intensity excitation light can lead to phototoxicity and photobleaching. To minimize these effects, use the lowest possible excitation power and exposure times that provide a sufficient signal.

-

Concentration Optimization: The optimal staining concentration can vary between cell types. It is recommended to perform a titration to find the lowest concentration that gives a clear signal without inducing cytotoxic effects.

-

Filter Selection: Ensure that the fluorescence microscope is equipped with the appropriate filter sets to maximize the signal from this compound while minimizing bleed-through from other fluorophores in multi-color experiments.

-

Storage and Handling: Store the this compound stock solution at -20°C and protect it from light.[5] When preparing working solutions, avoid repeated freeze-thaw cycles.

References

An In-depth Technical Guide to the Discovery and History of Hoechst Dyes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Hoechst dyes, a family of fluorescent stains integral to cellular and molecular biology. We will delve into their historical discovery, detailed chemical and spectral properties, mechanism of action, and provide established experimental protocols for their application in modern research.

Discovery and Historical Development

The story of Hoechst dyes begins in the early 1970s at the German pharmaceutical and chemical company, Hoechst AG.[1][2] Originally synthesized by chemists Helmut Loewe and Josef Urbanietz, these bisbenzimidazole derivatives were initially investigated as potential antimalarial agents.[3] The numbering of these compounds, such as the widely recognized Hoechst 33258 and Hoechst 33342, corresponds to the sequential numbering system used by Hoechst AG for all their synthesized compounds.[4]

While their efficacy as antimalarial drugs was not pursued, their unique fluorescent properties soon captured the attention of the scientific community. In 1973, Samuel A. Latt recognized the potential of Hoechst 33258 for cytogenetic applications, demonstrating its ability to detect DNA replication in human metaphase chromosomes.[3] This marked a pivotal shift in the application of these dyes from chemotherapy to a vital tool in cell biology.

A significant advancement came in 1977 with the introduction of Hoechst 33342 by Dorothee J. Arndt-Jovin and Thomas M. Jovin.[3] The addition of an ethyl group to the chemical structure of Hoechst 33342 enhanced its lipophilicity, making it more permeable to the cell membranes of living cells compared to its predecessor, Hoechst 33258.[1][3] This property opened the door for real-time imaging of nuclear dynamics in living cells without significant cytotoxicity.[3]

Hoechst AG, founded in 1863, has a rich history in the chemical and pharmaceutical industry, with notable contributions to the development of dyes and drugs.[5][6][7] The company's expertise in dye chemistry, stemming from the late 19th century, provided the fertile ground for the serendipitous discovery and subsequent development of these invaluable fluorescent probes.[6] Over the decades, Hoechst AG underwent several mergers and transformations, eventually becoming part of the Sanofi-Aventis pharmaceutical group.[5][7]

Chemical and Spectral Properties

Hoechst dyes are a family of blue fluorescent dyes with a bisbenzimidazole core structure. The most commonly used variants are Hoechst 33258, Hoechst 33342, and Hoechst 34580.[1][4] Their fluorescence is significantly enhanced upon binding to the minor groove of DNA, a characteristic that makes them excellent nuclear stains.[1]

Quantitative Data Summary

| Dye | Excitation Max (DNA-bound) | Emission Max (DNA-bound) | Quantum Yield (in PVA) | Molar Extinction Coefficient (ε) |

| Hoechst 33258 | ~352 nm | ~461 nm | ~0.74 | 46,000 cm⁻¹M⁻¹ |

| Hoechst 33342 | ~350 nm | ~461 nm | Not widely reported | Not widely reported |

| Hoechst 34580 | ~371-380 nm | ~438-440 nm | Not widely reported | Not widely reported |

Note: Spectral properties can vary slightly depending on the solvent and binding substrate.

Mechanism of Action and DNA Binding

Hoechst dyes are minor groove binders, with a strong preference for adenine-thymine (A-T) rich regions of double-stranded DNA.[4] The binding is non-intercalative, meaning the dye molecules fit into the minor groove without separating the DNA base pairs.[8] This specific interaction is responsible for the significant increase in fluorescence quantum yield upon binding. In their unbound state in aqueous solution, the dye molecules can undergo rotational relaxation, which dissipates the excitation energy non-radiatively.[1] When constrained within the DNA minor groove, this rotational freedom is restricted, leading to a dramatic increase in fluorescence emission.[1]

Experimental Protocols

The following are detailed protocols for common applications of Hoechst dyes. It is important to optimize concentrations and incubation times for specific cell types and experimental conditions.

Staining of Live Cells for Fluorescence Microscopy

This protocol is particularly suited for Hoechst 33342 due to its high cell permeability.

Materials:

-

Hoechst 33342 stock solution (1 mg/mL in deionized water)

-

Cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Cells cultured on coverslips or imaging dishes

Procedure:

-

Prepare Staining Solution: Dilute the Hoechst 33342 stock solution to a final working concentration of 1-5 µg/mL in pre-warmed cell culture medium.

-

Cell Staining: Remove the existing culture medium from the cells and replace it with the staining solution.

-

Incubation: Incubate the cells for 10-30 minutes at 37°C in a humidified incubator, protected from light.

-

Washing: Gently wash the cells twice with pre-warmed PBS or fresh culture medium to remove unbound dye.

-

Imaging: Image the cells immediately using a fluorescence microscope equipped with a UV excitation source and a blue emission filter (e.g., DAPI filter set).

Staining of Fixed Cells for Flow Cytometry

This protocol is suitable for both Hoechst 33258 and Hoechst 33342.

Materials:

-

Hoechst 33258 or Hoechst 33342 stock solution (1 mg/mL in deionized water)

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol, ice-cold

-

Cell suspension

Procedure:

-

Cell Fixation: Harvest cells and wash once with PBS. Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing. Incubate for at least 30 minutes on ice.

-

Washing: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet once with PBS.

-

Prepare Staining Solution: Dilute the Hoechst stock solution to a final working concentration of 1-10 µg/mL in PBS.

-

Cell Staining: Resuspend the cell pellet in the staining solution.

-

Incubation: Incubate for 15-30 minutes at room temperature, protected from light.

-

Analysis: Analyze the stained cells directly by flow cytometry using a UV laser for excitation and a blue emission detector.

Apoptosis Detection using Hoechst 33342 and Propidium Iodide (PI)

This dual-staining method allows for the differentiation between healthy, apoptotic, and necrotic cells.

Materials:

-

Hoechst 33342 stock solution (1 mg/mL in deionized water)

-

Propidium Iodide (PI) stock solution (1 mg/mL in water)

-

Binding Buffer (e.g., Annexin V Binding Buffer)

-

Cell suspension

Procedure:

-

Induce Apoptosis: Treat cells with the desired apoptotic stimulus.

-

Harvest and Wash: Harvest the cells and wash them with cold PBS.

-

Resuspend: Resuspend the cells in Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: Add Hoechst 33342 to a final concentration of 1 µg/mL and PI to a final concentration of 1-5 µg/mL.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the cells by fluorescence microscopy or flow cytometry.

-

Healthy cells: Blue nuclei (Hoechst 33342 positive), PI negative.

-

Early apoptotic cells: Condensed or fragmented blue nuclei (bright Hoechst 33342 staining), PI negative.

-

Late apoptotic/necrotic cells: Blue nuclei (Hoechst 33342 positive) and red nuclei (PI positive).

-

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. Analyzing Cell Death by Nuclear Staining with Hoechst 33342 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youdobio.com [youdobio.com]

- 7. Hoechst 33342 Protocol for Imaging | Thermo Fisher Scientific - KR [thermofisher.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to Nuclear Yellow (Hoechst S769121): Safety, Handling, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Yellow (Hoechst S769121) is a cell-permeant, fluorescent dye that serves as a powerful tool in cellular and molecular biology. This technical guide provides a comprehensive overview of its chemical properties, safety and handling protocols, and detailed experimental procedures for its application in fluorescence microscopy and flow cytometry. The mechanism of action, centered on its binding to the minor groove of adenine-thymine (A-T) rich regions of double-stranded DNA, is detailed. While this compound is primarily utilized as a nuclear counterstain for visualizing cellular structures, this guide also addresses its toxicological profile, including potential cytotoxicity and phototoxicity, and clarifies its role as a DNA-binding agent rather than a specific modulator of cellular signaling pathways.

Chemical and Physical Properties

This compound, scientifically known as Hoechst S769121, is a bis-benzimide fluorescent dye. Its key properties are summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 74681-68-8 |

| Molecular Formula | C₂₅H₂₅N₇O₂S · 3HCl |

| Molecular Weight | 597.0 g/mol |

| Appearance | Solid |

| Solubility | Soluble in water and DMSO |

| Excitation Maximum | 355 nm |

| Emission Maximum | 495 nm |

Safety and Handling

Appropriate safety measures are crucial when handling this compound due to its DNA-binding nature, which suggests potential mutagenic and carcinogenic properties.

Hazard Identification

According to the Safety Data Sheet (SDS), Hoechst S769121 is classified as follows:

-

Harmful if swallowed (Acute toxicity, oral - Category 4).[1]

-

Causes skin irritation (Skin corrosion/irritation - Category 2).[1]

-

Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A).[1]

-

May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3).[1]

Precautionary Measures

-

Personal Protective Equipment (PPE): Always wear protective gloves, a lab coat, and eye protection (safety goggles or face shield) when handling the compound.[2]

-

Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or aerosols.[2]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[2]

-

Storage: Store in a tightly sealed container in a dry, well-ventilated place at -20°C, protected from light.[3][4]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

First Aid Measures

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.

-

In Case of Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[2]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]

-

If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms persist.[2]

Mechanism of Action

This compound's utility as a fluorescent stain stems from its specific interaction with DNA. The process is illustrated in the diagram below.

This compound is a cell-permeant dye that readily crosses the cell and nuclear membranes.[5] In the nucleus, it binds to the minor groove of double-stranded DNA, showing a strong preference for adenine-thymine (A-T) rich sequences.[5] Upon binding to DNA, this compound undergoes a conformational change that leads to a significant increase in its fluorescence quantum yield, emitting a bright yellow fluorescence when excited by ultraviolet (UV) light.[4]

Experimental Protocols

The following are detailed protocols for common applications of this compound. It is important to note that optimal concentrations and incubation times may vary depending on the cell type and experimental conditions and should be determined empirically.

Staining of Live or Fixed Cells for Fluorescence Microscopy

This protocol is a general guideline for staining adherent or suspension cells.

Materials:

-

This compound (Hoechst S769121) stock solution (e.g., 1 mg/mL in DMSO or water)

-

Phosphate-buffered saline (PBS) or other appropriate buffer

-

Cell culture medium

-

Fluorescence microscope with appropriate filters for UV excitation and yellow emission

Protocol Workflow:

Detailed Steps:

-

Cell Preparation:

-

Adherent Cells: Grow cells on coverslips or in imaging-compatible plates.

-

Suspension Cells: Pellet cells by centrifugation (e.g., 300 x g for 5 minutes) and resuspend in PBS or culture medium.

-

-

Staining Solution Preparation:

-

Dilute the this compound stock solution to a final working concentration of 0.1-10 µg/mL in PBS or cell culture medium. The optimal concentration should be determined for each cell type.[5]

-

-

Staining:

-

For adherent cells, remove the culture medium and add the staining solution.

-

For suspension cells, add the staining solution to the cell suspension.

-

Incubate for 15-30 minutes at room temperature or 37°C, protected from light.

-

-

Washing:

-

Remove the staining solution.

-

Wash the cells 2-3 times with PBS or fresh culture medium to remove excess dye and reduce background fluorescence.

-

-

Imaging:

-

Mount the coverslips on microscope slides or image the cells directly in the plate.

-

Visualize the stained nuclei using a fluorescence microscope with a filter set appropriate for UV excitation (around 355 nm) and yellow emission (around 495 nm).

-

DNA Content Analysis by Flow Cytometry

This compound can be used to analyze DNA content and determine cell cycle distribution.

Materials:

-

This compound (Hoechst S769121) stock solution

-

PBS

-

Fixation buffer (e.g., 70% ethanol, ice-cold)

-

Flow cytometer with a UV laser

Protocol Workflow:

Detailed Steps:

-

Cell Preparation:

-

Harvest approximately 1 x 10⁶ cells and wash them once with PBS.

-

-

Fixation:

-

Resuspend the cell pellet in 100 µL of PBS.

-

While vortexing gently, add 900 µL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate on ice for at least 30 minutes.

-

-

Staining:

-

Pellet the fixed cells and wash once with PBS.

-

Resuspend the cells in PBS containing this compound at a final concentration of 1-10 µg/mL.

-

Incubate for 15-30 minutes at room temperature, protected from light.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells on a flow cytometer equipped with a UV laser for excitation.

-

Collect the fluorescence emission using a filter appropriate for yellow fluorescence.

-

Analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

-

Toxicology and Off-Target Effects

While this compound is a valuable research tool, its interaction with DNA raises toxicological concerns.

Cytotoxicity and Mutagenicity

As a DNA-binding agent, this compound has the potential to interfere with DNA replication and transcription, which can lead to cytotoxic and mutagenic effects.[6] While Hoechst dyes are generally considered to have lower toxicity than other DNA stains, they should still be handled with care as potential carcinogens.[6]

Phototoxicity

A significant concern with fluorescent DNA dyes like this compound is phototoxicity. Upon excitation with UV light, the dye can generate reactive oxygen species (ROS), which can damage cellular components, including DNA, proteins, and lipids. This can lead to cellular stress, apoptosis, and altered cell behavior, particularly in live-cell imaging experiments with prolonged or repeated exposure to UV light. Studies on the related Hoechst 33342 have demonstrated that it can cause apoptosis under time-lapse microscopy conditions.[7]

Effects on Cellular Signaling

Currently, there is no evidence to suggest that this compound or other Hoechst dyes directly and specifically modulate cellular signaling pathways in the manner of a targeted drug. Observed effects on cellular processes, such as cell cycle arrest or apoptosis, are generally considered to be off-target consequences of DNA binding and phototoxicity rather than specific interactions with signaling proteins.[8][9] Therefore, when using this compound in live-cell experiments, it is crucial to use the lowest possible concentration and light exposure to minimize these confounding effects.

Conclusion

This compound (Hoechst S769121) is an indispensable fluorescent dye for nuclear staining in a variety of applications, including fluorescence microscopy and flow cytometry. Its high affinity for A-T rich regions in the minor groove of DNA allows for specific and bright visualization of the nucleus. Researchers must adhere to strict safety and handling protocols due to the compound's potential toxicity. While it is a powerful visualization tool, it is important to recognize that this compound is not a modulator of specific signaling pathways, and its effects on cellular processes are likely secondary to its DNA-binding and phototoxic properties. Careful experimental design, including the use of appropriate controls and minimal dye concentration and light exposure, is essential for obtaining accurate and reliable data.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. docs.aatbio.com [docs.aatbio.com]

- 3. caymanchem.com [caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Hoechst S769121 (this compound), желтый флуоресцентный краситель нуклеиновых кислот | CAS#:74681-68-8 [ru.lumiprobe.com]

- 6. Hoechst stain - Wikipedia [en.wikipedia.org]

- 7. Phototoxicity of Hoechst 33342 in time-lapse fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The live cell DNA stain SiR-Hoechst induces DNA damage responses and impairs cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: Nuclear Yellow Staining for Cultured Cells

Introduction

Nuclear Yellow (also known as Hoechst S769121) is a cell-permeant, fluorescent dye that specifically binds to the minor groove of double-stranded DNA, with a preference for adenine-thymine (AT)-rich regions.[1] This characteristic makes it an excellent tool for visualizing cell nuclei in both live and fixed cells. Its bright yellow fluorescence upon binding to DNA allows for clear demarcation of the nucleus, making it suitable for a variety of applications in cell biology, including cell counting, apoptosis detection, and multi-color fluorescence microscopy.[1]

Mechanism of Action

This compound is a member of the Hoechst family of dyes.[1] Its permeability allows it to passively cross the cell membrane of live cells. Once inside the cell, it binds to the AT-rich regions of DNA within the nucleus. This binding event leads to a significant enhancement of its fluorescence, resulting in a bright, localized signal in the nucleus with minimal background fluorescence from the cytoplasm.

Applications

-

Nuclear Counterstaining: this compound is widely used as a nuclear counterstain in immunofluorescence (IF) and immunohistochemistry (IHC) to visualize the location and morphology of the nucleus in relation to other cellular components.[1]

-

Cell Counting and Proliferation Assays: The specific staining of nuclei allows for accurate cell counting and can be used in proliferation assays to quantify cell numbers over time.

-

Apoptosis Detection: Changes in nuclear morphology, such as chromatin condensation and nuclear fragmentation, are hallmark features of apoptosis. This compound can be used to visualize these changes.[2][3]

-

Flow Cytometry: It can be used to identify and quantify cell populations based on their DNA content.[1]

-

Neuroscience Research: this compound is also utilized as a retrograde tracer in neuroscience to map neuronal connections.[4][5]

Quantitative Data Summary

| Property | Value | Reference |

| Excitation Maximum | ~372 nm | [1] |

| Emission Maximum | ~504 nm | [1] |

| Recommended Concentration | 0.1–10 µg/mL | [1] |

| Incubation Time | 5–15 minutes at room temperature or 37°C | [6][7] |

| Cell Permeability | Cell-permeant (for live and fixed cells) | [1] |

| Binding Target | AT-rich regions of dsDNA | [1] |

Experimental Protocols

Protocol 1: Staining of Live Cultured Cells

This protocol provides a general guideline for staining the nuclei of live cultured cells with this compound. Optimization may be required for different cell types and experimental conditions.

Materials:

-

This compound stock solution (e.g., 1 mg/mL in DMSO or water)

-

Cultured cells on coverslips, chamber slides, or microplates

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

Fluorescence microscope with appropriate filter sets (e.g., DAPI or UV filter)

Procedure:

-

Prepare Staining Solution: Dilute the this compound stock solution to a final working concentration of 1-5 µg/mL in complete cell culture medium or PBS. For initial experiments, a concentration of 2 µg/mL is recommended.

-

Cell Preparation: Aspirate the culture medium from the cells.

-

Staining: Add the pre-warmed staining solution to the cells, ensuring the entire surface is covered.

-

Incubation: Incubate the cells for 10-15 minutes at 37°C, protected from light.

-

Washing (Optional): For clearer imaging, the staining solution can be removed, and the cells can be washed twice with pre-warmed PBS or culture medium.

-

Imaging: Image the cells using a fluorescence microscope with a filter set appropriate for excitation around 370 nm and emission around 500 nm.

Protocol 2: Staining of Fixed Cultured Cells (as part of an Immunofluorescence Protocol)

This protocol describes the use of this compound as a nuclear counterstain for fixed cells.

Materials:

-

This compound stock solution (e.g., 1 mg/mL in DMSO or water)

-

Fixed and permeabilized cells on coverslips or slides (e.g., after antibody staining)

-

Phosphate-Buffered Saline (PBS)

-

Mounting medium

Procedure:

-

Prepare Staining Solution: Dilute the this compound stock solution to a final working concentration of 1 µg/mL in PBS.

-

Washing: After the final wash step of your immunofluorescence protocol, aspirate the wash buffer.

-

Staining: Add the this compound staining solution to the fixed cells and incubate for 5-10 minutes at room temperature, protected from light.

-

Final Washes: Wash the cells two to three times with PBS for 5 minutes each.

-

Mounting: Mount the coverslip onto a microscope slide using an appropriate mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope.